molecular formula C9H11F3N2O2 B2560080 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid CAS No. 1006461-93-3

4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid

Cat. No. B2560080
CAS RN: 1006461-93-3
M. Wt: 236.194
InChI Key: UFNIIMKJJIBPNT-UHFFFAOYSA-N
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Description

The compound “4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid” were not found, trifluoromethylpyridines have been synthesized and used as a key structural motif in active agrochemical and pharmaceutical ingredients . Additionally, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol has been synthesized using ethyl-4,4,4-trifluoromethylacetoacetate and methylhydrazine in ethanol .

Scientific Research Applications

Synthetic Applications and Heterocyclic Chemistry

The compound's structure, similar to pyrazole derivatives, makes it a valuable building block in the synthesis of heterocyclic compounds. Pyrazoles are known for their applications in generating diverse heterocyclic frameworks, which are crucial in medicinal chemistry due to their biological activities. For instance, pyrazole derivatives have been synthesized to explore their antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. The specific chemical reactivity of such compounds facilitates the synthesis of complex molecules, potentially leading to new therapeutic agents (Gomaa & Ali, 2020; Cetin, 2020).

Biological Applications

Trifluoromethylpyrazoles, a class of compounds related to 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid, have garnered attention for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group on the pyrazole nucleus significantly impacts the activity profile of these compounds, suggesting their potential as novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Chemical Inhibition and Pharmacological Significance

The synthesis and exploration of pyrazoline derivatives, including those linked to 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid, have been studied for their anticancer activities. These compounds have shown significant potential in targeting various cancer types, underscoring the importance of synthetic strategies in developing new anticancer agents. The pharmacological properties of pyrazole and its derivatives make them attractive candidates for drug development, providing a rich area for further research and application (Ray et al., 2022; Sharma et al., 2021).

Safety and Hazards

The safety data sheet for 5-methyl-3-(trifluoromethyl)-1H-pyrazole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-6-5-7(9(10,11)12)13-14(6)4-2-3-8(15)16/h5H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNIIMKJJIBPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid

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